2'-Hydroxyflavone 2'-Hydroxyflavone , also known as 2'-hydroxyflavone, belongs to the class of organic compounds known as flavones. These are flavonoids with a structure based on the backbone of 2-phenylchromen-4-one (2-phenyl-1-benzopyran-4-one). Thus, is considered to be a flavonoid lipid molecule. is considered to be a practically insoluble (in water) and relatively neutral molecule.
Brand Name: Vulcanchem
CAS No.: 35244-11-2
VCID: VC21338001
InChI: InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
SMILES: C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Molecular Formula: C15H10O3
Molecular Weight: 238.24 g/mol

2'-Hydroxyflavone

CAS No.: 35244-11-2

VCID: VC21338001

Molecular Formula: C15H10O3

Molecular Weight: 238.24 g/mol

* For research use only. Not for human or veterinary use.

2'-Hydroxyflavone - 35244-11-2

Description

2'-Hydroxyflavone is a naturally occurring flavone, a subclass of flavonoids, which are widely distributed in plants and known for their diverse biological activities. This compound is characterized by the presence of a hydroxyl (-OH) group at the 2' position on the A-ring of its structure. The molecular formula of 2'-Hydroxyflavone is C15H10O3, and its molecular weight is approximately 238.24 g/mol .

Structural Characteristics

2'-Hydroxyflavone consists of two benzene rings (A and B) connected by a pyran ring (C). The defining feature of this compound is the hydroxyl group at the 2' position on the A-ring, which plays a crucial role in its biological properties. The structural nuances, particularly the position of the hydroxyl group, significantly influence its biological activity compared to other isomers like 3'-Hydroxyflavone and 4'-Hydroxyflavone .

Biological Activities

2'-Hydroxyflavone exhibits a range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. Its anticancer effects are attributed to its ability to inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines.

Antiplatelet Effects

The antiplatelet activity of 2'-Hydroxyflavone is primarily due to its inhibition of thromboxane formation, which disrupts the platelet aggregation cascade. This compound has shown superior antiplatelet effects compared to its isomers, highlighting the importance of the hydroxyl group's position.

Cancer Research

Cancer TypeEffectReference
Breast CancerInhibits tumor cell proliferation and restricts tumor growth by targeting Rlip.
LeukemiaWhile not directly studied, flavonoids in general have shown cytostatic effects against human acute myeloid leukemia cells.

Other Diseases

2'-Hydroxyflavone has shown potential in treating diseases other than cancer, such as leishmaniasis. It has been effective against both wild-type and antimony-resistant Leishmania amazonensis cells .

CAS No. 35244-11-2
Product Name 2'-Hydroxyflavone
Molecular Formula C15H10O3
Molecular Weight 238.24 g/mol
IUPAC Name 2-(2-hydroxyphenyl)chromen-4-one
Standard InChI InChI=1S/C15H10O3/c16-12-7-3-1-5-10(12)15-9-13(17)11-6-2-4-8-14(11)18-15/h1-9,16H
Standard InChIKey ZZLQHXCRRMUGQJ-UHFFFAOYSA-N
SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Canonical SMILES C1=CC=C(C(=C1)C2=CC(=O)C3=CC=CC=C3O2)O
Synonyms 2'-hydroxyflavone
PubChem Compound 161860
Last Modified Apr 15 2024

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator